molecular formula C13H14N4OS B3312186 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide CAS No. 946300-03-4

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide

Cat. No. B3312186
CAS RN: 946300-03-4
M. Wt: 274.34 g/mol
InChI Key: WOGAHMHYOQAKCB-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide” is a derivative of a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of this compound involves a one-pot, four-component method using readily available starting materials . The synthesis of a new series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was carried out in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes leading to the formation of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases .

Scientific Research Applications

Anticancer Activity

These compounds have been found to exhibit anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, the process of programmed cell death .

Antimicrobial Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been shown to have antimicrobial properties, making them useful in the treatment of various bacterial and fungal infections .

Analgesic and Anti-inflammatory Activity

These compounds have been found to have analgesic (pain-relieving) and anti-inflammatory properties, which could make them useful in the treatment of conditions like arthritis .

Antioxidant Activity

They have been found to exhibit antioxidant activity, which means they can neutralize harmful free radicals in the body .

Antiviral Activity

These compounds have been found to have antiviral properties, making them potentially useful in the treatment of viral infections .

Enzyme Inhibition

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potentially useful in the treatment of a variety of conditions, from glaucoma (which can be treated with carbonic anhydrase inhibitors) to Alzheimer’s disease (which can be treated with cholinesterase inhibitors).

Antitubercular Agents

These compounds have been found to have antitubercular properties, making them potentially useful in the treatment of tuberculosis .

Necroptosis Inhibitors

Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit necroptosis, a form of programmed cell death. This makes them potentially useful in the treatment of necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could be further investigated for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-4-2-5-10(8-9)11(18)14-12-15-16-13-17(12)6-3-7-19-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGAHMHYOQAKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
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N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide

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